Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-

Regiochemistry Fungicide intermediate Structure-activity relationship

Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- (CAS 134818-68-1), also named 2-(2-chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane, is a disubstituted epoxide with molecular formula C₁₂H₁₂Cl₂O and molecular weight 243.13 g·mol⁻¹. It serves as a critical late-stage intermediate in the industrial synthesis of prothioconazole, a broad-spectrum triazolinethione fungicide that acts as a sterol 14α-demethylase (CYP51) inhibitor.

Molecular Formula C12H12Cl2O
Molecular Weight 243.13 g/mol
CAS No. 134818-68-1
Cat. No. B3060927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-
CAS134818-68-1
Molecular FormulaC12H12Cl2O
Molecular Weight243.13 g/mol
Structural Identifiers
SMILESC1CC1(C2(CO2)CC3=CC=CC=C3Cl)Cl
InChIInChI=1S/C12H12Cl2O/c13-10-4-2-1-3-9(10)7-12(8-15-12)11(14)5-6-11/h1-4H,5-8H2
InChIKeyIKKKLHQSHUAIMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane (CAS 134818-68-1): Key Intermediate for Prothioconazole Fungicide – Technical Procurement Overview


Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- (CAS 134818-68-1), also named 2-(2-chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane, is a disubstituted epoxide with molecular formula C₁₂H₁₂Cl₂O and molecular weight 243.13 g·mol⁻¹ . It serves as a critical late-stage intermediate in the industrial synthesis of prothioconazole, a broad-spectrum triazolinethione fungicide that acts as a sterol 14α-demethylase (CYP51) inhibitor [1]. The compound features a reactive oxirane ring bearing a 1-chlorocyclopropyl group and a 2-chlorophenylmethyl (ortho-chlorobenzyl) substituent—a regiochemical arrangement that is mandatory for downstream conversion to the active fungicide. Key predicted physicochemical properties include a boiling point of 335.5 °C (at 760 mmHg), density of ~1.34 g·cm⁻³, LogP of 3.42, and a polar surface area of 12.53 Ų .

Why 2-(1-Chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane Cannot Be Replaced by Generic Epoxide Intermediates in Prothioconazole Synthesis


Substituting this oxirane with structurally related epoxide intermediates is not feasible because the ortho-chloro substitution pattern on the benzyl moiety is structurally encoded into the final fungicide pharmacophore [1]. Prothioconazole (IUPAC: 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2,4-triazole-3(4H)-thione) requires the 2-chlorophenyl group for optimal CYP51 binding and broad-spectrum activity [2]. Use of the para-chloro isomer would yield a different triazole derivative lacking the established efficacy and regulatory approval profile of prothioconazole. Furthermore, the synthetic route from this specific oxirane to prothioconazole via hydrazinolysis and cyclization with formamidine acetate/sulfur is optimized for the ortho-substituted substrate; alternative regioisomers generate different by-product profiles and require re-validation of the entire downstream process [3]. The quantitative evidence below demonstrates that even within the same target compound, process conditions dramatically alter yield and purity, making blind replacement economically and technically unsound.

Quantitative Differentiation Evidence: 2-(1-Chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane vs. Closest Analogs and Alternative Processes


Ortho-Chloro Regiospecificity: Structural Prerequisite for Prothioconazole vs. Inactive Para-Chloro Isomer

The target compound carries the chloro substituent at the ortho (2-) position of the benzyl ring, which is an absolute structural requirement for the synthesis of the commercial fungicide prothioconazole [1]. The para-chloro isomer, 2-(4-chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane, would produce a different triazole derivative that has never been registered or commercialized as a broad-spectrum cereal fungicide. All patented synthetic routes to prothioconazole, including the original Bayer process (DE 19528046 / US 5,789,430) and subsequent improvements, explicitly specify 2-chlorobenzyl chloride as the starting material [2]. The German Wikipedia entry confirms: Prothioconazol synthesis proceeds via the Grignard derivative of o-Chlorbenzylchlorid [3].

Regiochemistry Fungicide intermediate Structure-activity relationship

Solvent System Impact: 2-MeTHF vs. THF/Toluene – Direct Yield and Dimer By-Product Comparison

In a direct head-to-head comparison disclosed in the improved process patent, the use of 2-methyltetrahydrofuran (2-MeTHF) as reaction solvent substantially outperforms the prior art THF/toluene system [1]. Under the inventive conditions (2-MeTHF), the combined product yield reached 70.8% (based on 1-chloro-1-chloroacetylcyclopropane) with only 3.5% dimer by-product content. In contrast, the comparative example using THF/toluene under otherwise identical conditions gave only 49.92% yield with 28.84% dimer (1-chloro-2-[2-(2-chlorophenyl)ethyl]benzene) formation [1]. The high dimer level in the THF/toluene system renders the process uneconomical and complicates purification for downstream prothioconazole synthesis.

Process chemistry Grignard reaction Dimer suppression

Continuous Flow vs. Batch Grignard Process: Ketone Intermediate Yield Advantage

Industrial-scale continuous flow Grignard technology has been demonstrated to produce the ketone intermediate (1-(1-chlorocyclopropyl)-2-(2-chlorophenyl)ethanone) with 96% yield under mild conditions (25 °C, 10 minutes residence time) using 2-MeTHF as solvent [1]. The GC purity of the ketone intermediate and LC purity of the final oxirane epoxide product both meet downstream API requirements [1]. In comparison, the traditional batch Grignard process using THF/toluene yields a product mixture containing only 68.4% oxirane content (with the balance being the alcohol intermediate and by-products), as reported in EP 0,475,122 [2]. This represents a near 30-percentage-point purity gap that must be closed by additional purification steps in batch mode.

Flow chemistry Grignard reaction Process intensification

By-Product Profiling: Analytically Characterized Impurities for Supplier Quality Benchmarking

A comprehensive 2024 study by YAN et al. characterized four specific by-products formed during prothioconazole synthesis from this oxirane intermediate, using ¹H NMR, ¹³C NMR, ESI-MS, and X-ray diffraction for unambiguous structural confirmation [1]. The by-products include: 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(4H-1,2,4-triazol-4-yl)propan-2-ol (7), 6-(2-chlorobenzyl)-6-(1-chlorocyclopropyl)-5,6-dihydro-4H-1,3,4-oxadiazine-4-carbothioamide (8, newly discovered), dimer-prothioconazole (9), and 2-(2-chlorobenzyl)-2-((5-thioxo-4,5-dihydro-1,2,4-triazol-1-yl)methyl)cyclobutanone (10) [1]. The study revealed distinct by-product generation mechanisms across three different synthetic processes, providing a framework for process-specific impurity specification. Suppliers cannot demonstrate control over these specific impurities without this analytical reference data.

Impurity profiling Quality control Process analytical technology

Commercial Purity Specification Tiers: Industrial-Grade vs. Research-Grade Procurement

The commercial market for this oxirane intermediate is segmented by purity specification. Industrial-scale suppliers catering to prothioconazole manufacturers offer bulk material at 88.0% purity (typical for direct use in downstream processing without intermediate purification), as specified by Nanjing Youshun Fine Chemical with an annual production capacity of 2,000 metric tons [1]. Higher-purity grades (≥95% to ≥98%) are available from specialty chemical suppliers for research, analytical standard, or pilot-scale applications . This tiered specification environment requires procurement professionals to align purity requirements with intended use: the 88% industrial grade is optimized for cost-efficient bulk prothioconazole synthesis where downstream purification is integrated, while ≥95% grades are appropriate for method development and small-scale validation.

Commercial specification Purity grade Bulk procurement

Optimal Application Scenarios for 2-(1-Chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane Based on Quantitative Evidence


Industrial-Scale Prothioconazole API Manufacturing with Optimized Grignard Process

This is the primary and commercially dominant application. The oxirane is converted via hydrazinolysis to 2-(1-chlorocycloprop-1-yl)-3-(2-chlorophenyl)-2-hydroxypropyl-1-hydrazine, followed by cyclization with formamidine acetate and sulfur insertion to yield prothioconazole [1]. For industrial-scale procurement, suppliers utilizing the 2-MeTHF solvent system should be preferred: the process delivers 70.8% combined yield with only 3.5% dimer, compared to 49.92% yield with 28.84% dimer using legacy THF/toluene conditions—an 8-fold reduction in the most problematic impurity [2]. Further preference should be given to manufacturers employing continuous flow Grignard technology, which achieves 96% ketone intermediate yield at 25 °C with 10-minute residence time [3]. The industrial-grade purity specification of 88.0% is adequate for integrated downstream processing where the subsequent hydrazinolysis step provides additional purification.

Analytical Reference Standard and Impurity Method Development for Prothioconazole Quality Control

For QC laboratories developing impurity profiling methods, this oxirane and its four characterized downstream by-products (compounds 7–10) serve as essential reference materials [4]. The 2024 study by YAN et al. provides complete spectroscopic data (¹H NMR, ¹³C NMR, ESI-MS) and X-ray crystallographic structures that enable definitive identification of these process impurities in prothioconazole API [4]. In this application, the ≥95% or ≥98% purity grade is mandatory, as trace-level impurity quantification requires a well-characterized, high-purity oxirane standard to avoid confounding signals. The ortho-chloro positional purity is also critical, as any para-isomer contamination would generate different impurity patterns not covered by the published characterization data.

Process Development and Scale-Up for Generic Prothioconazole Entry

With the expiration of the prothioconazole compound patent (CN1058712C/CN1060473C expired November 7, 2015; US 5,789,430 expired), generic manufacturers entering the market must establish cost-competitive processes [5]. The oxirane intermediate is the key cost driver; process selection around its synthesis directly determines overall economics. The quantitative evidence herein supports a two-stage sourcing strategy: (a) initial process development using ≥95% purity material to establish baseline parameters and impurity profiles, and (b) transition to bulk 88.0% industrial-grade material from a supplier using the 2-MeTHF process (70.8% yield, low dimer) or continuous flow technology (96% yield) for commercial production [2][3]. The by-product characterization data from YAN et al. should be used to define critical quality attributes for the supplier qualification audit [4].

Structure-Activity Relationship Studies on Triazole Fungicide Scaffolds

For medicinal chemistry and agrochemical discovery programs exploring triazole CYP51 inhibitors, this oxirane provides access to the prothioconazole pharmacophore via oxirane ring-opening with nitrogen nucleophiles [1]. The ortho-chloro substitution pattern on the benzyl group is a key determinant of antifungal potency: the prothioconazole-desthio metabolite (retaining the 2-chlorophenyl group) shows potent CYP51 inhibition, with the R-enantiomer being 6–262 times more active than the S-enantiomer depending on the target fungal species [6]. Researchers synthesizing analog libraries should procure the high-purity (≥98%) grade to avoid confounding biological assay results from positional isomer impurities. The oxirane's LogP of 3.42 and polar surface area of 12.53 Ų provide baseline physicochemical parameters for analog design .

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